Molecular Weight and Physicochemical Property Differentiation vs. 3-Aminobenzofuran-2-carboxylic Acid and Benzofuran-2-carboxylic Acid
The 4-bromo substituent increases molecular weight by approximately 79 Da relative to the non-brominated 3-aminobenzofuran-2-carboxylic acid (MW 177.16 vs. 256.05) and 94 Da relative to the parent benzofuran-2-carboxylic acid (MW 162.14). This mass increment corresponds to the replacement of a hydrogen with bromine, which also increases predicted density (1.784 g/cm³ for 5-bromo analog vs. 1.462 g/cm³ for the non-brominated 3-amino analog) and lowers predicted pKa of the carboxylic acid (2.91–2.93 for brominated analogs vs. 3.12 for parent benzofuran-2-carboxylic acid) . The bromine atom additionally introduces a heavy atom effect that modulates lipophilicity and polar surface area, factors relevant to membrane permeability and protein binding in drug discovery contexts .
| Evidence Dimension | Molecular weight and predicted physicochemical properties |
|---|---|
| Target Compound Data | MW = 256.05 g/mol; predicted density not available for this specific compound; predicted pKa (carboxylic acid) ~2.9 (class-level estimate from brominated benzofuran-2-carboxylic acids) |
| Comparator Or Baseline | 3-Aminobenzofuran-2-carboxylic acid: MW = 177.16 g/mol, density = 1.462 g/cm³ (predicted); Benzofuran-2-carboxylic acid: MW = 162.14 g/mol, pKa = 3.12 (predicted); 5-Bromobenzofuran-2-carboxylic acid: density = 1.784 g/cm³ (predicted), pKa = 2.93 (predicted) |
| Quantified Difference | ΔMW = +78.9 Da vs. 3-amino analog; +93.9 Da vs. parent scaffold; ΔpKa ≈ −0.2 units vs. parent benzofuran-2-carboxylic acid (class-level); Δdensity ≈ +0.32 g/cm³ vs. non-brominated analog |
| Conditions | Predicted/computed values from ChemicalBook and ChemSrc databases; experimental verification not available for the target compound |
Why This Matters
The molecular weight increment from bromination directly affects calculated LogP, polar surface area, and hydrogen-bonding capacity—parameters used in early-stage drug-likeness filters (Lipinski, Veber) that determine whether a compound progresses into lead optimization.
